

# Synthesis of DCAF1 Binder 1: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *DCAF1 binder 1*

Cat. No.: *B10856656*

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For research, drug development, and scientific professionals, this document provides detailed application notes and protocols for the chemical synthesis of **DCAF1 binder 1**, a selective ligand for the CRL4 DCAF1 E3 ligase complex utilized in targeted protein degradation (TPD) research.

DCAF1 (DDB1 and CUL4-associated factor 1) is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecule binders of DCAF1, such as **DCAF1 binder 1**, are valuable research tools for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

## Chemical Information

Compound Name	DCAF1 binder 1
IUPAC Name	4-{2-[(5-chloro-2-{[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl]amino}phenyl)amino]ethyl}morpholine
CAS Number	3053860-67-3
Molecular Formula	C <sub>28</sub> H <sub>35</sub> ClN <sub>6</sub> O
Molecular Weight	523.07 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, and Methanol

## Experimental Protocols

The synthesis of **DCAF1 binder 1** can be achieved through a multi-step process involving the formation of key intermediates. The following protocol is a representative synthesis based on established chemical methodologies.

Materials and Reagents:

- 4-Chloro-2-nitroaniline
- 4-(2-Chloroethyl)morpholine hydrochloride
- Iron powder
- Ammonium chloride
- 1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-2-amine
- Palladium(II) acetate
- Xantphos
- Cesium carbonate

- 1,4-Dioxane
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Instrumentation:

- Round-bottom flasks
- Magnetic stirrer with heating mantle
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass spectrometer (MS)
- High-Performance Liquid Chromatography (HPLC)

## Step 1: Synthesis of N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine

- To a solution of 4-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
- Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
- Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine.

## Step 2: Synthesis of N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine

- Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.
- Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
- Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
- Wash the celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography to afford N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine.

## Step 3: Synthesis of DCAF1 binder 1

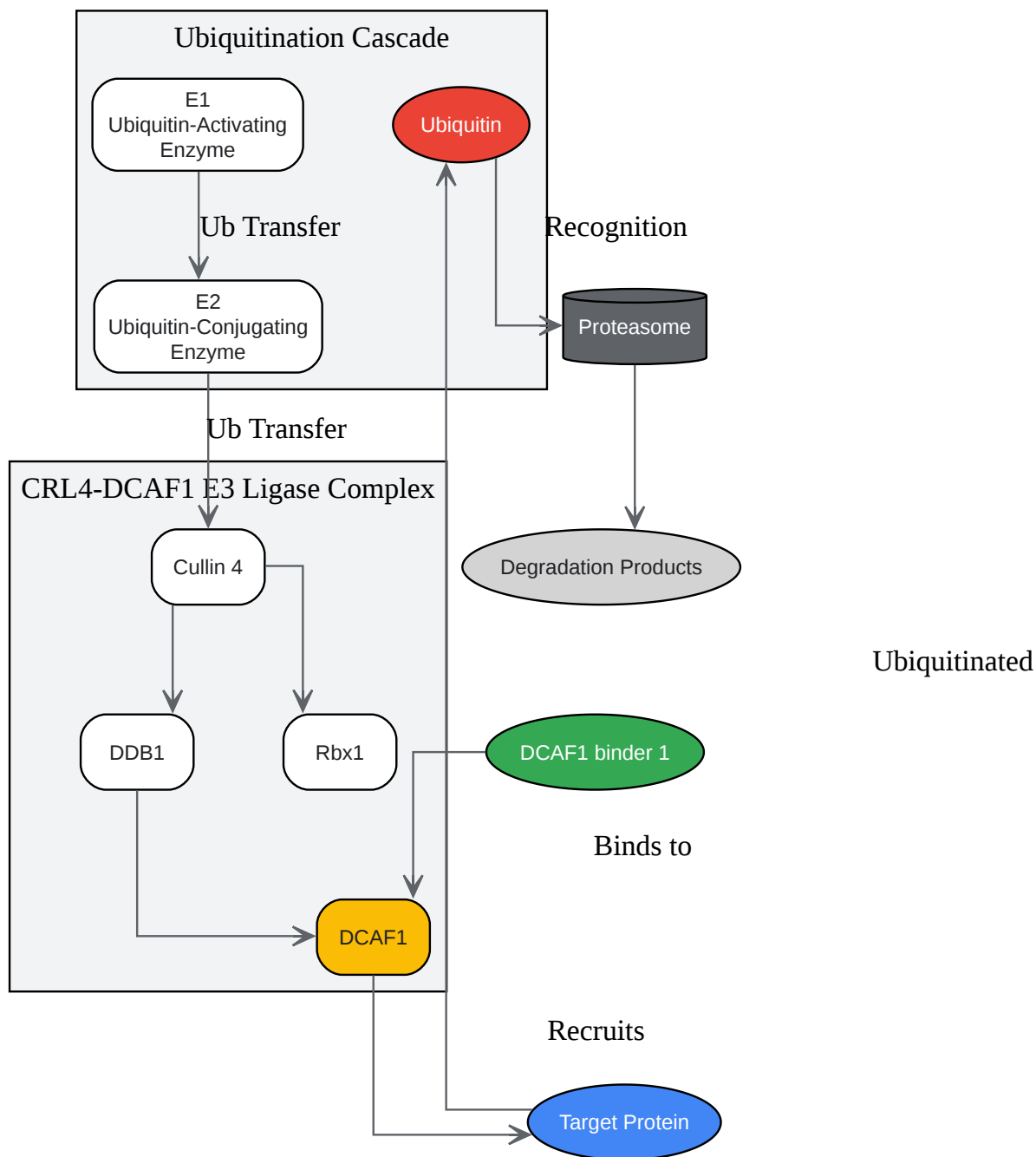
- In a reaction vessel, combine the product from Step 2 (1.0 eq), 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-2-amine (1.1 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).
- Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature and filter it through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain **DCAF1 binder 1**.

## Quantitative Data Summary

Step	Product	Typical Yield (%)	Purity (by HPLC)	Analytical Data
1	N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine	60-75%	>95%	1H NMR, LC-MS
2	N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine	70-85%	>95%	1H NMR, LC-MS
3	DCAF1 binder 1	30-50%	>98%	1H NMR, 13C NMR, HRMS

## Visualizations

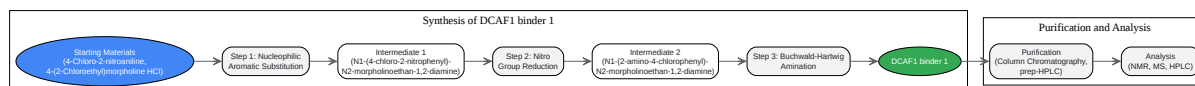
## Signaling Pathway



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Caption: Role of **DCAF1 binder 1** in targeted protein degradation.

## Experimental Workflow



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Caption: Synthetic workflow for **DCAF1 binder 1**.

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